molecular formula C14H17N2O3- B1226790 Methohexital(1-)

Methohexital(1-)

Cat. No. B1226790
M. Wt: 261.3 g/mol
InChI Key: NZXKDOXHBHYTKP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methohexital(1-) is the cation resulting from the removal of a proton from the N(3) position of methohexital. It is a conjugate base of a methohexital.

Scientific Research Applications

Anesthesia in Electroconvulsive Therapy

Methohexital is a commonly used anesthetic agent in electroconvulsive therapy (ECT), a treatment primarily used for certain mental disorders. Despite its general safety, there have been case reports of methohexital-induced seizures during ECT, indicating a need for careful monitoring during treatment (Vande Voort et al., 2013).

Comparative Studies with Other Anesthetics

Studies have compared methohexital with other anesthetics like ketamine and etomidate, focusing on aspects such as post-ECT recovery and reorientation time, as well as effectiveness and safety for endotracheal intubation in critical care settings. These studies provide insights into the clinical considerations and potential advantages of methohexital over other agents (Yen et al., 2015), (Diaz-Guzman et al., 2010).

Synthesis and Chemical Properties

Research has delved into the synthesis of methohexital, exploring methods like enantioselective catalysis to create different isomer mixtures. These studies contribute to understanding the chemical structure and potential variations of methohexital's pharmacological effects (Brunner, 2001).

Impact on Neutrophil Functions

Studies have investigated the effects of methohexital on neutrophil (polymorphonuclear leucocyte) functions, revealing how the drug can influence immune responses by altering the free amino acid pool within these cells. This line of research highlights the broader physiological impacts of methohexital beyond its primary role as an anesthetic (Mühling et al., 2001).

Pediatric and Neonatal Applications

Methohexital has been evaluated for its efficacy and safety as a sedative in pediatric emergency settings and even during neonatal cardioversion, demonstrating its versatility and importance across different age groups and medical scenarios (Sedik, 2001), (Allegaert et al., 2002).

properties

IUPAC Name

5-hex-3-yn-2-yl-1-methyl-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKDOXHBHYTKP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methohexital(1-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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